molecular formula C12H18F3N3O4 B2717110 Methyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate CAS No. 1331283-43-2

Methyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate

Cat. No. B2717110
M. Wt: 325.288
InChI Key: FMZBXJPTAIUZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

The compound is utilized in the field of organic synthesis, particularly in the synthesis of oxindoles via palladium-catalyzed C-H functionalization, highlighting its role in medicinal chemistry synthesis. It serves as a precursor in the development of serine palmitoyl transferase enzyme inhibitors, which have potential applications in treating various diseases (Magano, Kiser, Shine, & Chen, 2014).

Cardiovascular Activity

The compound is involved in the synthesis of cardiovascular agents, demonstrating its importance in the development of new therapeutic agents for cardiovascular diseases. The synthesis and cardiovascular activity of related compounds have been explored, indicating the potential for developing novel cardiovascular drugs (Krauze et al., 2004).

Oxidative Reactions

It is used in oxidative reactions, specifically in the synthesis of Bobbitt's salt and related oxidants. These compounds are valuable for their oxidative capabilities in various alcohols to their corresponding carbonyl derivatives, showcasing their application in green chemistry and synthesis (Mercadante et al., 2013).

Asymmetric Synthesis

The compound plays a role in the asymmetric synthesis of polysubstituted piperidines, which are of significant interest due to their biological activities. This application underscores its utility in the synthesis of biologically active compounds with potential therapeutic uses (Salgado et al., 2019).

Antibacterial Activity

Its derivatives have been explored for antibacterial potentials, highlighting its importance in the development of new antibacterial agents. This is crucial for addressing the rising challenge of antibiotic resistance (Iqbal et al., 2017).

Hemoglobin Modifiers

Research has also explored its applications as a hemoglobin modifier, designing compounds that can alter hemoglobin's oxygen affinity. This research avenue is promising for clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia or stroke (Randad et al., 1991).

Electrochemical Oxidation

The compound is involved in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, offering an alternative to traditional oxidation methods. This application emphasizes its role in developing more sustainable and environmentally friendly chemical processes (Rafiee et al., 2018).

properties

IUPAC Name

methyl 4-[[[2-oxo-2-(2,2,2-trifluoroethylamino)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N3O4/c1-22-11(21)18-4-2-8(3-5-18)6-16-9(19)10(20)17-7-12(13,14)15/h8H,2-7H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZBXJPTAIUZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate

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